molecular formula C2H6S B1422649 Ethane-d5-thiol CAS No. 61260-03-5

Ethane-d5-thiol

Cat. No. B1422649
CAS RN: 61260-03-5
M. Wt: 67.17 g/mol
InChI Key: DNJIEGIFACGWOD-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane-d5-thiol, also known as Ethyl-d5 mercaptan, is a compound with the linear formula CD3CD2SH . It is a variant of ethanethiol where all the hydrogen atoms are replaced by deuterium .


Synthesis Analysis

Ethanethiol is prepared by the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . It can also be prepared commercially by the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina . Thiols are generally prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides . For instance, bromobutane reacts with sodium hydrosulfide to give butanethiol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CD3CD2SH . This indicates that it is a two-carbon compound with a sulfur-hydrogen group attached, and all the hydrogen atoms are replaced by deuterium .

Scientific Research Applications

1. Atomically Precise Metal Nanoclusters

Ethane-d5-thiol is employed in the synthesis of atomically precise metal nanoclusters (NCs), particularly silver NCs. These are designed using simple hydrides and phosphines, which include ligands like triphenylphosphine (TPP), 1,2-bis(diphenylphosphino)ethane (DPPE), and tris(4-fluorophenyl)phosphine (TFPP). Such nanoclusters provide accessible active metal sites for functionalization and offer stable NC sizes with simpler ligand-metal bonding (Bootharaju et al., 2016).

2. Enhanced Photoluminescence in Clusters

Thiol and diphosphine ligands, including this compound derivatives, are used in the synthesis of clusters like [Ag22(dppe)4(2,5-DMBT)12Cl4]2+. These clusters exhibit enhanced photoluminescence upon crystallization, which is significant for various applications in materials science and photonics (Khatun et al., 2019).

3. Radioprotective Agent Research

Studies have shown that this compound-based compounds like amifostine have properties making them effective as radioprotective agents. They function by interacting with intralysosomal iron, thereby minimizing iron-catalyzed lysosomal damage and cell death (Yu, Eaton, & Persson, 2003).

4. Analysis of Thiol Compounds in Foodstuffs

In food science, derivatives of this compound are used to enhance the selectivity toward thiol compounds in analytical techniques. Such methods allow for the quantitation of thiol compounds in complex matrices like garlic (Warren, Parkinson, & Pawliszyn, 2013).

5. Studies on Surface Chemistry

This compound and its derivatives are used in surface chemistry studies. For instance, their interaction with dimethylzinc-modified silica surfaces has been explored using techniques like infrared and NMR spectroscopy, offering insights into the bonding and stability of surface species (Boiadjiev et al., 2000).

6. Magnetic and Spectral Studies in Complex Formation

In magnetic and spectral studies, this compound derivatives like Dimethyl amino ethane thiol-hydrochloride have been used to understand the complex formation between Ni(II) and sulfur, revealing insights into the structure and bonding in such complexes (Jain & Nigam, 1967).

7. Thiol-Click Chemistry in Synthesis and Materials Applications

Thiol-click chemistry, involving this compound derivatives, is crucial in chemical synthesis and materials applications. This versatile chemistry finds applications in various fields, including biological, physical, materials, and engineering disciplines (Hoyle, Lowe, & Bowman, 2010).

Safety and Hazards

Ethane-d5-thiol is extremely flammable and its vapors may form explosive mixtures with air . Containers may explode when heated and vapors may travel to the source of ignition and flash back . It is harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to store in a well-ventilated place .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Ethane-d5-thiol are not well-documented in the literature. Thiols in general are known to play crucial roles in various biochemical reactions. They can undergo oxidation to form disulfides, which are important in protein folding and stability

Cellular Effects

The cellular effects of this compound are not well-studied. Thiols are known to be involved in various cellular processes. For instance, they can influence cell function by modulating cell signaling pathways and gene expression

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Thiols are known to undergo various changes over time, including oxidation to form disulfides

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Thiols are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Thiols are known to interact with various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-understood. Thiols are known to be involved in various cellular processes and can be directed to specific compartments or organelles

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJIEGIFACGWOD-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316920
Record name Ethane-d5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61260-03-5
Record name Ethane-d5-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61260-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane-d5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-d5-thiol
Reactant of Route 2
Ethane-d5-thiol
Reactant of Route 3
Ethane-d5-thiol
Reactant of Route 4
Ethane-d5-thiol
Reactant of Route 5
Ethane-d5-thiol
Reactant of Route 6
Ethane-d5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.